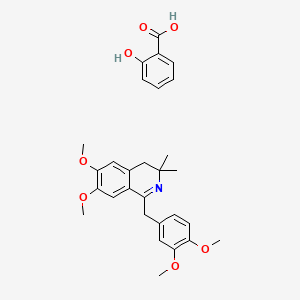
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N',N'-tetraethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- is a complex organic compound with the molecular formula C17H19Cl2N3O2 This compound is characterized by its unique structure, which includes a pyridine ring substituted with dichlorophenyl and dimethyl groups, as well as diethylamide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The dichlorophenyl and dimethyl groups are introduced via electrophilic aromatic substitution reactions.
Amidation: The diethylamide groups are added through amidation reactions using suitable amine precursors and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis systems .
化学反应分析
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
科学研究应用
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
- 4-(2,4-dichlorophenyl)-2,3-N,5-N,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide
- 3,5-Pyridinedicarboxamide,4-(1,3-benzodioxol-5-yl)-1,4-dihydro-N3,N5,2,6-tetramethyl
Uniqueness
Compared to similar compounds, 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2,4-dichlorophenyl)-2,6-dimethyl-N,N,N’,N’-tetraethyl- stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These differences make it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
161772-08-3 |
|---|---|
分子式 |
C23H31Cl2N3O2 |
分子量 |
452.4 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenyl)-3-N,3-N,5-N,5-N-tetraethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C23H31Cl2N3O2/c1-7-27(8-2)22(29)19-14(5)26-15(6)20(23(30)28(9-3)10-4)21(19)17-12-11-16(24)13-18(17)25/h11-13,21,26H,7-10H2,1-6H3 |
InChI 键 |
FHQSTOOLRKZMBA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(NC(=C(C1C2=C(C=C(C=C2)Cl)Cl)C(=O)N(CC)CC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




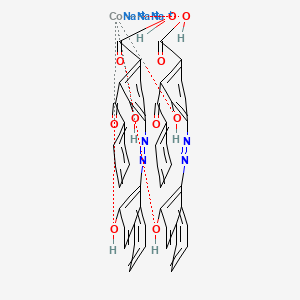
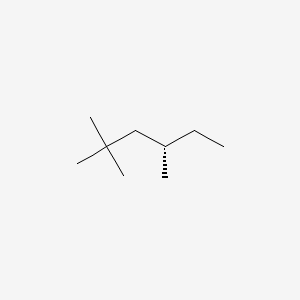
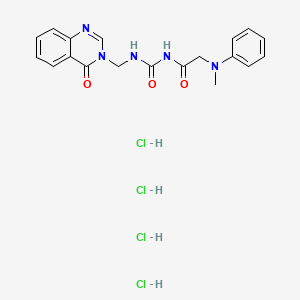
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)

![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)

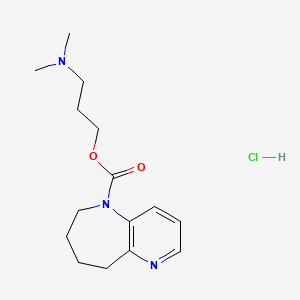
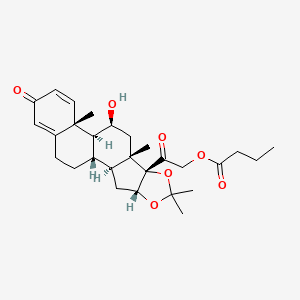
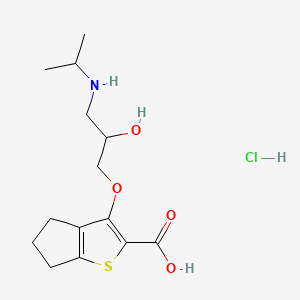
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)
